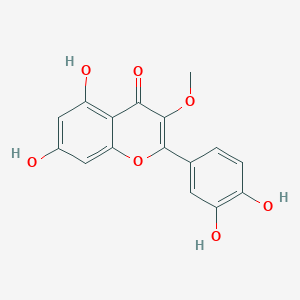

3-Methoxyluteolin

Description

3-O-Methylquercetin has been reported in Artemisia incanescens, Halimodendron halodendron, and other organisms with data available.

See also: Tobacco Leaf (part of).

Structure

3D Structure

Properties

IUPAC Name |

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-methoxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O7/c1-22-16-14(21)13-11(20)5-8(17)6-12(13)23-15(16)7-2-3-9(18)10(19)4-7/h2-6,17-20H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEPBGSIAWZTEJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC(=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20164032 | |

| Record name | Quercetin 3-methyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20164032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1486-70-0 | |

| Record name | 3-O-Methylquercetin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1486-70-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quercetin 3-O-methyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001486700 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1486-70-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154016 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quercetin 3-methyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20164032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-O-Methylquercetin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-METHOXYLUTEOLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7J92C373RH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3-Methoxyluteolin: A Technical Guide to Natural Sources and Isolation

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxyluteolin, a methoxylated flavone, has garnered significant interest within the scientific community due to its diverse pharmacological activities. This technical guide provides an in-depth overview of the natural sources of this compound and its glycosidic forms, such as nepetrin (6-methoxyluteolin). It presents a compilation of quantitative data from various plant species, offering a comparative analysis for sourcing considerations. Furthermore, this document details a comprehensive experimental protocol for the isolation and purification of this compound from a prominent natural source. The guide also illustrates the inhibitory effect of this compound on the mTOR signaling pathway, a key regulator of cellular processes, and provides a schematic for its isolation workflow. This resource is intended to support researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development in their endeavors to explore the therapeutic potential of this compound.

Natural Sources of this compound

This compound and its glycosides are found in various plant families, with notable concentrations in the Lamiaceae and Asteraceae families. The following table summarizes the quantitative data available for this compound and its related compounds in several plant species. It is important to note that the concentration of these compounds can vary based on factors such as plant part, geographical location, and extraction methodology.

| Plant Species | Family | Plant Part | Compound | Concentration/Yield | Citation |

| Salvia plebeia | Lamiaceae | - | Nepitrin (6-methoxyluteolin 7-O-glucoside) | 46.26 ± 2.19 mg/g of methanol extract | [1] |

| Salvia fruticosa | Lamiaceae | Aerial Parts | 6-Methoxyluteolin 7-O-glucoside (nepitrin) | Concentration reported as "significantly low" | [2] |

| Salvia fruticosa | Lamiaceae | Aerial Parts | Luteolin 7-O-glucuronide (a related compound) | 5.51 - 6.96 mg/g of dry weight | [2] |

| Artemisia vulgaris | Asteraceae | Whole Plant | Nepetin (6-methoxyluteolin) | Identified as a key flavonoid, but quantitative data is not specified. | [3][4] |

| Zeyheria montana | Bignoniaceae | Leaves | 4',5,7-trimethoxy-luteolin (a related compound) | Isolated as a major flavonoid, but quantitative data is not specified. | |

| Fridericia chica | Bignoniaceae | Leaves | 6-methoxyluteolin-O-glucoside and 6-methoxyluteolin-O-glucuronide | Identified in the ethanolic extract, but quantitative data is not specified. | [5] |

Experimental Protocol: Isolation of Nepetin (6-Methoxyluteolin) from Artemisia vulgaris

This protocol is adapted from the methodology described for the isolation of nepetin from Artemisia vulgaris.[3]

2.1. Materials and Equipment

-

Plant Material: Air-dried and powdered aerial parts of Artemisia vulgaris.

-

Solvents: Methanol (MeOH), Hexane, Dichloromethane (CH₂Cl₂), Ethyl Acetate (EtOAc).

-

Chromatography Media: Silica gel for column chromatography, Sephadex LH-20.

-

Apparatus: Maceration vessel, filtration apparatus, rotary evaporator, chromatography columns, glass vials.

-

Analytical Instruments: Thin-Layer Chromatography (TLC) plates (silica gel), UV lamp, Nuclear Magnetic Resonance (NMR) spectrometer, Mass Spectrometer (MS).

2.2. Extraction

-

Maceration: Macerate the powdered plant material (e.g., 2.75 kg) with 100% methanol at a ratio of 1:10 (w/v) for three days at room temperature with occasional agitation.

-

Filtration and Concentration: Filter the extract to remove the plant debris. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

2.3. Solvent Partitioning

-

Aqueous Suspension: Dissolve the crude methanol extract in distilled water.

-

Hexane Fractionation: Perform liquid-liquid partitioning of the aqueous suspension with hexane to remove nonpolar compounds. Discard the hexane fraction.

-

Dichloromethane Fractionation: Subsequently, partition the remaining aqueous layer with dichloromethane (CH₂Cl₂). Collect the CH₂Cl₂ fraction, which is expected to contain nepetin.

-

Ethyl Acetate Fractionation: Further, partition the aqueous layer with ethyl acetate (EtOAc) to isolate compounds of intermediate polarity.

2.4. Chromatographic Purification

-

Silica Gel Column Chromatography of the Dichloromethane Fraction:

-

Concentrate the CH₂Cl₂ fraction to dryness.

-

Adsorb the dried extract onto a small amount of silica gel.

-

Pack a silica gel column with a suitable nonpolar solvent (e.g., hexane).

-

Load the adsorbed sample onto the top of the column.

-

Elute the column with a gradient of increasing polarity, for instance, a hexane:ethyl acetate mixture, followed by methanol.[3] A mobile phase of hexane:ethyl acetate (1:1) and methanol (1:2) has been reported to be effective.[3]

-

Collect fractions and monitor by TLC.

-

-

Sephadex LH-20 Column Chromatography:

-

Combine the fractions containing the compound of interest (identified by TLC).

-

Further purify the combined fractions using a Sephadex LH-20 column with methanol as the mobile phase to remove remaining impurities.

-

-

Isolation and Characterization:

Signaling Pathway and Experimental Workflow

3.1. mTOR Signaling Pathway Inhibition by this compound

This compound has been shown to inhibit the release of pro-inflammatory mediators from human mast cells. This effect is mediated, at least in part, through the inhibition of the mammalian target of rapamycin (mTOR) signaling pathway. The following diagram illustrates the mTOR pathway and the inhibitory action of this compound.

References

Unveiling 3-Methoxyluteolin: A Journey from Discovery to Modern Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxyluteolin, a naturally occurring flavone, has garnered significant interest in the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the discovery, history, and key experimental findings related to this compound. We delve into its initial isolation, early characterization, and subsequent elucidation of its biological effects, including its anti-inflammatory, antioxidant, and anticancer properties. This document serves as a valuable resource for researchers by presenting quantitative data in structured tables, detailing experimental protocols, and visualizing complex biological pathways and workflows.

Discovery and Historical Perspective

The history of this compound is intrinsically linked to the phytochemical exploration of medicinal plants. While the compound is now known to be present in various plant species, its initial discovery can be traced back to early 20th-century investigations of Eriodictyon californicum, commonly known as "Yerba Santa."

First Isolation from Eriodictyon californicum

The first documented isolation of this compound, then named chrysoeriol , was reported by Frederick Belding Power and Frank Tutin in 1907 from the leaves of Eriodictyon californicum. Their work, published in the Journal of the Chemical Society, Transactions, detailed the separation of various constituents from this plant, which had a history of use in traditional medicine. A subsequent paper by Frank Tutin and Hubert William Bentley Clewer in 1909 further elaborated on the chemical characterization of the constituents of Eriodictyon, providing more definitive evidence for the structure of chrysoeriol.

These pioneering studies laid the foundation for understanding the chemical diversity within the flavonoid class and established the natural origin of this compound.

Early Chemical Synthesis

The unequivocal structural confirmation and the ability to produce larger quantities for further study were made possible through chemical synthesis. While early 20th-century synthetic methods for flavonoids were developing, a definitive first synthesis of this compound (chrysoeriol) was a significant step in its scientific journey. Historical records point to early synthetic work on flavones and their derivatives in the first half of the 20th century, building upon the foundational methods of flavonoid synthesis developed by chemists of that era.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| IUPAC Name | 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-methoxychromen-4-one | PubChem |

| Synonyms | Chrysoeriol, 3'-O-Methylluteolin, Luteolin 3'-methyl ether | PubChem |

| Molecular Formula | C₁₆H₁₂O₆ | PubChem |

| Molecular Weight | 300.26 g/mol | PubChem |

| Appearance | Yellow crystalline solid | |

| Melting Point | 330-332 °C |

Natural Sources

Subsequent to its initial discovery in Eriodictyon californicum, this compound (chrysoeriol) has been identified in a variety of other plant species. A selection of these natural sources is provided in the table below.

| Plant Species | Family | Plant Part | Reference |

| Andrographis paniculata | Acanthaceae | Aerial parts | |

| Artemisia annua | Asteraceae | Leaves | |

| Olea europaea | Oleaceae | Leaves | |

| Zeyheria montana | Bignoniaceae | Leaves | |

| Rhamnus species | Rhamnaceae | Various |

Key Biological Activities and Mechanisms of Action

This compound has been the subject of numerous studies investigating its potential therapeutic applications. The following sections summarize some of the key reported biological activities and the underlying signaling pathways.

Anti-inflammatory Activity

This compound has demonstrated potent anti-inflammatory effects in various experimental models. Its mechanism of action often involves the modulation of key inflammatory pathways.

Studies have shown that this compound can suppress the production of pro-inflammatory cytokines and enzymes. For instance, it has been reported to inhibit the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), as well as the release of cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

A central mechanism underlying the anti-inflammatory effects of this compound is its ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor that regulates the expression of numerous genes involved in inflammation.

Caption: NF-κB Signaling Pathway Inhibition by this compound.

Antioxidant Activity

This compound exhibits significant antioxidant properties, which contribute to its protective effects against oxidative stress-related cellular damage.

The chemical structure of this compound, with its multiple hydroxyl groups, allows it to effectively scavenge free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical and reactive oxygen species (ROS).

In addition to direct radical scavenging, this compound can also enhance the cellular antioxidant defense system by upregulating the expression and activity of antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1) through the activation of the Nrf2-ARE pathway.

Caption: Nrf2-ARE Pathway Activation by this compound.

Anticancer Activity

A growing body of evidence suggests that this compound possesses anticancer properties, acting through various mechanisms to inhibit tumor growth and progression.

This compound can induce apoptosis (programmed cell death) in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family and activating caspases.

The compound has been shown to arrest the cell cycle at different phases (e.g., G1 or G2/M), thereby preventing the proliferation of cancer cells. This is often achieved by modulating the levels of cyclins and cyclin-dependent kinases (CDKs).

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the study of this compound.

Isolation of this compound (Chrysoeriol) from Eriodictyon californicum (Historical Method)

The following protocol is a summarized interpretation of the methods described in the early 20th-century publications by Power, Tutin, and Clewer.

Caption: Historical Isolation Workflow for Chrysoeriol.

Methodology:

-

Extraction: The dried and ground leaves of Eriodictyon californicum were exhaustively extracted with hot alcohol.

-

Concentration: The resulting alcoholic extract was concentrated under reduced pressure to yield a thick syrup.

-

Steam Distillation: The concentrated extract was subjected to steam distillation to remove essential oils.

-

Separation of Resin: The non-volatile resinous material was separated from the aqueous solution.

-

Lead Subacetate Precipitation: The aqueous solution was treated with a solution of lead subacetate to precipitate glycosides and other phenolic compounds.

-

Decomposition of the Lead Precipitate: The collected precipitate was suspended in water and decomposed with a stream of hydrogen sulfide to remove the lead.

-

Isolation of Crude Flavonoids: The lead sulfide was filtered off, and the filtrate was concentrated to yield a mixture of crude flavonoids.

-

Fractional Crystallization: The crude mixture was subjected to fractional crystallization from dilute alcohol to separate the different flavonoid components.

-

Purification: Chrysoeriol (this compound) was further purified by repeated recrystallization from appropriate solvents.

-

Characterization: The identity of the compound was confirmed by elemental analysis, melting point determination, and the formation of derivatives (e.g., acetyl and methyl ethers) with subsequent analysis of their properties.

DPPH Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from violet to yellow, which can be measured spectrophotometrically.

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).

-

Prepare a series of dilutions of the this compound stock solution.

-

Prepare a fresh solution of DPPH in the same solvent (typically around 0.1 mM).

-

In a 96-well plate or cuvettes, add a specific volume of each this compound dilution.

-

Add a specific volume of the DPPH solution to each well/cuvette and mix well.

-

Incubate the plate/cuvettes in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at a specific wavelength (typically around 517 nm) using a spectrophotometer.

-

A control containing the solvent and DPPH solution, and a blank containing the solvent and the sample solution are also measured.

-

The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

The IC₅₀ value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentration.

Western Blot Analysis for NF-κB Pathway Proteins

Principle: Western blotting is used to detect specific proteins in a sample. In the context of the NF-κB pathway, it can be used to measure the levels of total and phosphorylated forms of key proteins like IκBα and p65.

Protocol:

-

Cell Culture and Treatment: Culture appropriate cells (e.g., macrophages) and treat them with an inflammatory stimulus (e.g., LPS) in the presence or absence of different concentrations of this compound for a specific duration.

-

Protein Extraction: Lyse the cells to extract total cellular proteins. Determine the protein concentration using a suitable method (e.g., BCA assay).

-

SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-phospho-IκBα, anti-IκBα, anti-phospho-p65, anti-p65, and a loading control like anti-β-actin) overnight at 4°C.

-

Washing: Wash the membrane several times with a wash buffer (e.g., TBST) to remove unbound primary antibodies.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1-2 hours at room temperature.

-

Washing: Wash the membrane again to remove unbound secondary antibodies.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the resulting signal using an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize the levels of the target proteins to the loading control.

Conclusion

From its initial discovery in the early 20th century to its current status as a promising bioactive compound, this compound has a rich scientific history. The pioneering work of early phytochemists in isolating and characterizing this flavone from natural sources paved the way for extensive research into its biological activities. Modern studies have elucidated its mechanisms of action in key cellular processes related to inflammation, oxidative stress, and cancer. The detailed experimental protocols and pathway visualizations provided in this guide are intended to facilitate further research and development of this compound as a potential therapeutic agent. As our understanding of its pharmacological properties continues to grow, so too will the opportunities to harness its potential for human health.

The Role of 3-Methoxyluteolin in Plant Secondary Metabolism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxyluteolin, a methylated flavone also known as chrysoeriol, is a specialized secondary metabolite found across the plant kingdom, including in medicinal herbs such as Artemisia and Chrysanthemum species. As a derivative of the widely distributed flavonoid luteolin, it plays a significant role in plant defense, stress response, and interaction with the environment. This technical guide provides a comprehensive overview of the biosynthesis, physiological functions, and bioactivities of this compound in the context of plant secondary metabolism. Detailed experimental protocols for its extraction, quantification, and functional analysis are provided, alongside a review of its known interactions with plant signaling pathways. This document aims to serve as a valuable resource for researchers in phytochemistry, plant biology, and natural product-based drug discovery.

Introduction to this compound

Flavonoids are a diverse group of polyphenolic compounds that are integral to plant survival, contributing to pigmentation, UV protection, and defense against pathogens and herbivores.[1] Methylation of flavonoids, a common modification in plant secondary metabolism, can alter their chemical properties, such as stability, solubility, and bioavailability, thereby enhancing their biological activity. This compound is a prime example of such a modification, where a methyl group is added to the 3'-hydroxyl group of luteolin. This structural change has been shown to influence its antioxidant, anti-inflammatory, and antimicrobial properties.[2][3]

Biosynthesis of this compound

The biosynthesis of this compound originates from the general phenylpropanoid pathway, which produces the precursors for all flavonoids. The immediate precursor to this compound is luteolin. The final step in its synthesis is the methylation of luteolin at the 3'-hydroxyl position.

This reaction is catalyzed by a specific class of enzymes known as O-methyltransferases (OMTs) . The systematic name for the enzyme responsible is S-adenosyl-L-methionine:luteolin 3'-O-methyltransferase (EC 2.1.1.42). These enzymes utilize S-adenosyl-L-methionine (SAM) as the methyl group donor.

Several genes encoding for OMTs with activity towards luteolin have been identified in various plant species. For instance, the ROMT-9 gene from rice (Oryza sativa) and the CiCCoAOMT1 gene from Chrysanthemum indicum have been shown to encode enzymes that specifically catalyze the 3'-O-methylation of luteolin to produce chrysoeriol.[4]

Role in Plant Secondary Metabolism and Stress Response

Flavonoids, including their methylated derivatives, are key players in the plant's defense arsenal. While specific quantitative data on the accumulation of this compound under various stress conditions are limited, the general response of flavonoids to biotic and abiotic stressors provides a framework for understanding its role.

3.1. Abiotic Stress Response: Plants upregulate the biosynthesis of flavonoids in response to abiotic stresses such as drought, salinity, and high UV radiation. These compounds can act as potent antioxidants, scavenging reactive oxygen species (ROS) that are produced in excess during stress conditions and cause cellular damage. The antioxidant capacity of this compound has been demonstrated, with an IC50 value comparable to that of ascorbic acid in DPPH assays.[3] While direct evidence is still emerging, it is plausible that this compound contributes to the overall antioxidant shield in plants under environmental stress.

3.2. Biotic Stress Response: Flavonoids can act as phytoalexins or phytoanticipins, antimicrobial compounds produced by plants in response to pathogen attack.[1] Fungal elicitors, which are molecules produced by fungi, can trigger the synthesis and accumulation of secondary metabolites, including flavonoids, as part of the plant's defense response.[5][6] The antimicrobial properties of flavonoids are well-documented, and while specific studies on this compound are needed, its structural similarity to other antimicrobial flavonoids suggests a potential role in plant-pathogen interactions.

3.3. Allelopathic Potential: Allelopathy is the chemical inhibition of one plant by another, due to the release into the environment of substances acting as germination or growth inhibitors. Some flavonoids have been identified as allelochemicals.[7] While the direct allelopathic or phytotoxic effects of isolated this compound have not been extensively studied, extracts from plants known to contain this compound, such as Chrysanthemum morifolium, have demonstrated allelopathic activity.[8] Further research is required to determine the specific contribution of this compound to these effects.

Signaling Pathways in Plants

Flavonoids are not only protective compounds but also act as signaling molecules that can modulate various physiological processes in plants. Their effects are often mediated through interactions with protein kinases and hormone signaling pathways.

4.1. Modulation of MAP Kinase Cascades: Mitogen-activated protein kinase (MAPK) cascades are crucial signaling pathways that translate external stimuli into cellular responses, including stress adaptation.[9] Some flavonoids have been shown to inhibit the activity of specific MAP kinases. While direct evidence for this compound's interaction with plant MAPKs is not yet available, studies in mammalian cells have shown that chrysoeriol can inhibit the phosphorylation of p38 MAPK, suggesting a potential for similar interactions in plant systems.[2][10]

References

- 1. Frontiers | Effects of elicitors from culture filtrate of Fusarium solani CL105 on flavonoid production of Scutellaria baicalensis calli [frontiersin.org]

- 2. Chrysoeriol ameliorates COX-2 expression through NF-κB, AP-1 and MAPK regulation via the TLR4/MyD88 signaling pathway in LPS-stimulated murine macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. HPLC analysis of 16 compounds from Artemisia ordosica - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. The regulatory mechanism of fungal elicitor-induced secondary metabolite biosynthesis in medical plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects and molecular mechanism of endophytic elicitors on the accumulation of secondary metabolites in medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Chromatographic Profiles of Polyphenols in the Herbs of Artemisia campestris L. and Artemisia ludoviciana Nutt. – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 10. Chrysoeriol ameliorates COX-2 expression through NF-κB, AP-1 and MAPK regulation via the TLR4/MyD88 signaling pathway in LPS-stimulated murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Insights into the Molecular Structure and Interactions of 3-Methoxyluteolin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxyluteolin, a naturally occurring flavone, has garnered significant interest within the scientific community for its potential therapeutic properties, including its antioxidant and anti-inflammatory activities. Understanding the threedimensional structure and electronic properties of this molecule is paramount for elucidating its mechanism of action and for the rational design of novel therapeutic agents. This technical guide provides an in-depth overview of the theoretical studies on the structure of this compound, focusing on computational chemistry approaches. It summarizes key quantitative data, outlines detailed computational methodologies, and visualizes relevant biological signaling pathways.

Molecular Structure and Properties

The foundational structure of this compound (IUPAC Name: 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-methoxychromen-4-one) is depicted below. Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in determining its optimized geometry and electronic characteristics.

While specific optimized bond lengths, angles, and dihedral angles for this compound from the primary literature are not publicly available at the time of this guide's compilation, theoretical calculations for closely related flavonoids typically utilize methodologies as described in the protocols section. These calculations provide a detailed picture of the molecule's conformation and the spatial arrangement of its constituent atoms.

Quantitative Data from Theoretical and Experimental Studies

Computational and experimental studies have yielded valuable quantitative data regarding the biological activity and physicochemical properties of this compound.

| Parameter | Value | Study Type | Reference |

| Antioxidant Activity | |||

| IC50 (DPPH assay) | 12.40 µg/mL | Experimental | [Antioxidative Potential of this compound: Density Functional Theory (DFT), Molecular Docking, and Dynamics-A Combined Experimental and Computational Study] |

| Enzyme Inhibition | |||

| Binding Affinity (AChE) | -9.493 kcal/mol | Molecular Docking | [Antioxidative Potential of this compound: Density Functional Theory (DFT), Molecular Docking, and Dynamics-A Combined Experimental and Computational Study] |

| Binding Affinity (BChE) | -8.812 kcal/mol | Molecular Docking | [Antioxidative Potential of this compound: Density Functional Theory (DFT), Molecular Docking, and Dynamics-A Combined Experimental and Computational Study] |

| Kinetics | |||

| k_overall (in water) | 2.5 × 10⁹ (M s)⁻¹ | Computational (Kinetics) | [Antioxidative Potential of this compound: Density Functional Theory (DFT), Molecular Docking, and Dynamics-A Combined Experimental and Computational Study] |

| k_overall (in pentyl ethanoate) | 1.07 × 10³ (M s)⁻¹ | Computational (Kinetics) | [Antioxidative Potential of this compound: Density Functional Theory (DFT), Molecular Docking, and Dynamics-A Combined Experimental and Computational Study] |

| Metal Chelation | |||

| Binding Energy (Zn²⁺ complex) | -322.911 kcal/mol | DFT | [Antioxidative Potential of this compound: Density Functional Theory (DFT), Molecular Docking, and Dynamics-A Combined Experimental and Computational Study] |

Experimental and Computational Protocols

While the precise, detailed protocols from the primary study on this compound's antioxidative potential are not fully accessible, this section outlines a standard and widely accepted methodology for the theoretical investigation of flavonoids, based on a comprehensive review of the available literature.

Density Functional Theory (DFT) Calculations

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a common approach for geometry optimization and the calculation of various molecular properties.

Objective: To determine the most stable three-dimensional structure of this compound and to calculate its electronic properties, such as molecular orbital energies (HOMO, LUMO) and the electrostatic potential map.

Typical Protocol:

-

Initial Structure Preparation: The initial 3D structure of this compound is constructed using molecular building software (e.g., GaussView, Avogadro).

-

Geometry Optimization:

-

Software: Gaussian, ORCA, or similar quantum chemistry packages.

-

Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used hybrid functional for flavonoid systems. The M06-2X functional is also common for non-covalent interactions.

-

Basis Set: 6-311++G(d,p) or a similar Pople-style basis set that includes diffuse and polarization functions is typically employed to accurately describe the electronic distribution, particularly for anions and hydrogen bonding.

-

Solvation Model: To simulate a biological environment, an implicit solvation model like the Polarizable Continuum Model (PCM) can be applied, with water as the solvent.

-

Convergence Criteria: Optimization is performed until the forces on the atoms are negligible and the geometry represents a local minimum on the potential energy surface. This is confirmed by a frequency calculation, which should yield no imaginary frequencies.

-

-

Property Calculations: Following optimization, single-point energy calculations are performed to determine electronic properties such as HOMO-LUMO energies, molecular electrostatic potential, and Mulliken or Natural Bond Orbital (NBO) charges.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Objective: To predict the binding mode and affinity of this compound to a biological target, such as an enzyme active site.

Typical Protocol:

-

Target and Ligand Preparation:

-

Receptor: The 3D structure of the target protein (e.g., Acetylcholinesterase, PDB ID: 4EY7) is obtained from the Protein Data Bank. Water molecules and non-essential ligands are typically removed, and hydrogen atoms are added.

-

Ligand: The optimized structure of this compound from DFT calculations is used.

-

-

Docking Simulation:

-

Software: AutoDock Vina, Schrödinger's Glide, or similar docking programs.

-

Grid Box Definition: A grid box is defined around the active site of the receptor to specify the search space for the ligand.

-

Docking Algorithm: The software's algorithm samples different conformations and orientations of the ligand within the active site.

-

Scoring Function: The binding poses are evaluated and ranked using a scoring function that estimates the binding free energy (binding affinity).

-

-

Analysis: The resulting docked poses are visualized and analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the protein residues.

Molecular Dynamics (MD) Simulations

MD simulation is a computational method for analyzing the physical movements of atoms and molecules.

Objective: To assess the stability of the this compound-protein complex over time and to gain a more dynamic understanding of the binding interactions.

Typical Protocol:

-

System Setup:

-

The best-ranked docked complex from the molecular docking study is used as the starting structure.

-

The complex is placed in a periodic box of solvent (e.g., water, modeled by TIP3P or similar models).

-

Ions are added to neutralize the system and to mimic physiological salt concentration.

-

-

Simulation:

-

Software: GROMACS, AMBER, or NAMD.

-

Force Field: A suitable force field for proteins (e.g., AMBER, CHARMM) and the ligand (e.g., GAFF) is chosen.

-

Minimization: The system's energy is minimized to remove steric clashes.

-

Equilibration: The system is gradually heated to the desired temperature (e.g., 300 K) and the pressure is equilibrated (e.g., 1 bar) in a stepwise manner (NVT and NPT ensembles).

-

Production Run: A production MD simulation is run for a significant period (e.g., 50-100 ns or longer) to sample the conformational space of the complex.

-

-

Analysis: The trajectory from the production run is analyzed to calculate root-mean-square deviation (RMSD) to assess stability, root-mean-square fluctuation (RMSF) to identify flexible regions, and to analyze the persistence of intermolecular interactions like hydrogen bonds.

Biological Signaling Pathways

Theoretical and experimental studies on this compound and its close structural analogs suggest its involvement in key cellular signaling pathways related to inflammation and cell proliferation.

Inhibition of the mTOR Signaling Pathway

Studies have shown that methoxyluteolin can inhibit the mammalian target of rapamycin (mTOR) signaling pathway. mTOR is a crucial kinase that regulates cell growth, proliferation, and survival. Its inhibition is a key target for cancer therapy.

Modulation of Inflammatory Signaling Pathways

Luteolin and its derivatives have been shown to modulate inflammatory responses by inhibiting the JNK, p38, and NF-κB signaling pathways. These pathways are critical in the production of pro-inflammatory cytokines.

Computational Workflow for Structural and Interaction Analysis

The overall theoretical approach to studying this compound's structure and its interaction with biological targets can be visualized as a sequential workflow.

Conclusion

Theoretical studies, employing a synergistic combination of DFT, molecular docking, and molecular dynamics simulations, provide powerful insights into the structural and interactive properties of this compound. While a complete, publicly available dataset of its optimized geometry remains to be published, the existing computational and experimental data strongly support its potential as a bioactive compound. The outlined methodologies provide a robust framework for further in-silico investigation of this compound and other flavonoids, aiding in the discovery and development of new therapeutic agents. The elucidation of its inhibitory effects on key signaling pathways, such as mTOR, JNK, p38, and NF-κB, further underscores its promise as a lead compound for addressing diseases with inflammatory and proliferative components. Future studies that provide detailed structural data will be invaluable in refining our understanding of this promising natural product.

In Vitro Bioavailability and Metabolism of 3-Methoxyluteolin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxyluteolin, a naturally occurring flavone, has garnered interest for its potential therapeutic properties. Understanding its bioavailability and metabolic fate is crucial for its development as a pharmaceutical agent. This technical guide provides a comprehensive overview of the available in vitro data on the bioavailability and metabolism of this compound. While direct experimental data for this compound is limited, this guide synthesizes information from studies on the parent compound, luteolin, and other methylated flavonoids to provide a predictive framework. This document details common experimental protocols for assessing intestinal permeability and metabolic stability, and explores potential signaling pathways modulated by this class of compounds. All quantitative data is presented in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams.

Introduction

Flavonoids are a diverse group of polyphenolic compounds found in various plants, known for their wide range of biological activities. This compound (3',4',5,7-tetrahydroxy-3-methoxyflavone) is a methylated derivative of luteolin. Methylation of flavonoids can significantly alter their physicochemical properties, potentially enhancing their metabolic stability and membrane permeability, thereby improving their oral bioavailability. This guide focuses on the in vitro assessment of these critical pharmacokinetic parameters for this compound.

In Vitro Bioavailability: Intestinal Permeability

The Caco-2 cell monolayer model is the gold standard for in vitro prediction of intestinal drug absorption. These cells, derived from a human colon adenocarcinoma, differentiate into a polarized monolayer with tight junctions and express key drug transporters, mimicking the intestinal barrier. The apparent permeability coefficient (Papp) is the primary metric used to quantify the rate of transport across the Caco-2 monolayer.

Quantitative Data for Flavonoid Permeability

Table 1: Apparent Permeability (Papp) of Luteolin and Related Flavonoids in Caco-2 Cells

| Compound | Papp (A→B) (x 10⁻⁶ cm/s) | Efflux Ratio (B/A) | Transport Mechanism | Reference |

| Luteolin | Data not available | >1.5 | Passive diffusion with potential efflux | [1] |

| Diosmin | 45.2 ± 14.0 | Not specified | Not specified | [2] |

| Puerarin | 45.7 ± 3.1 | Not specified | Not specified | [2] |

Note: Data for this compound is currently unavailable. The data presented is for comparative purposes.

Experimental Protocol: Caco-2 Permeability Assay

A typical experimental workflow for assessing the bidirectional permeability of a compound across a Caco-2 cell monolayer is detailed below.

Diagram 1: Caco-2 Permeability Assay Workflow

A typical workflow for assessing intestinal permeability in vitro.

In Vitro Metabolism

The liver is the primary site of drug metabolism. In vitro models such as liver microsomes and hepatocytes are used to assess metabolic stability and identify metabolic pathways. For flavonoids, key metabolic transformations include glucuronidation, sulfation, and methylation, primarily catalyzed by UDP-glucuronosyltransferases (UGTs), sulfotransferases (SULTs), and catechol-O-methyltransferases (COMTs), respectively. Cytochrome P450 (CYP) enzymes can also contribute to their metabolism.

Predicted Metabolic Pathways for this compound

Based on the metabolism of luteolin and other methylated flavonoids, the predicted primary metabolic pathways for this compound in vitro are glucuronidation and demethylation followed by glucuronidation. Methylation generally increases the metabolic stability of flavonoids by protecting the hydroxyl groups from conjugation.

Diagram 2: Predicted In Vitro Metabolic Pathways of this compound

References

Initial Biological Screening of 3-Methoxyluteolin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Methoxyluteolin, a naturally occurring flavonoid, has garnered interest within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of the initial biological screening of this compound, focusing on its antioxidant, anti-inflammatory, anticancer, and neuroprotective activities. Detailed experimental protocols for key assays are presented, alongside a critical analysis of the available data. Signaling pathways implicated in its mechanism of action are elucidated and visualized to facilitate a deeper understanding of its molecular interactions. This document is intended to serve as a foundational resource for researchers and professionals engaged in the exploration and development of novel flavonoid-based therapeutics.

Antioxidant Activity

This compound has demonstrated notable antioxidant properties, primarily attributed to its ability to scavenge free radicals. The antioxidant capacity has been quantified using various in vitro assays.

Quantitative Data

| Assay | Method | IC50 Value (µg/mL) | Reference Compound | Reference IC50 (µg/mL) |

| DPPH Radical Scavenging | Spectrophotometry | 12.40 | Ascorbic Acid | 11.38 |

Table 1: Summary of Antioxidant Activity of this compound

Experimental Protocols

1.2.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical.

-

Reagents and Materials:

-

This compound

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol

-

Ascorbic acid (positive control)

-

96-well microplate

-

Spectrophotometer

-

-

Procedure:

-

Prepare a stock solution of this compound in methanol.

-

Prepare a series of dilutions of the stock solution to obtain a range of concentrations.

-

Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and protected from light.

-

In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each this compound dilution.

-

For the positive control, use ascorbic acid at various concentrations.

-

For the blank, use 100 µL of methanol instead of the sample.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of this compound.

-

1.2.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+).

-

Reagents and Materials:

-

This compound

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt

-

Potassium persulfate

-

Ethanol or Phosphate Buffered Saline (PBS)

-

Trolox (positive control)

-

96-well microplate

-

Spectrophotometer

-

-

Procedure:

-

Prepare the ABTS radical cation solution by mixing a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in equal volumes.

-

Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

-

Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Prepare a stock solution of this compound and a series of dilutions.

-

In a 96-well plate, add 10 µL of each this compound dilution to 190 µL of the diluted ABTS•+ solution.

-

Use Trolox as a positive control.

-

Incubate the plate at room temperature for 6 minutes.

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of ABTS•+ scavenging activity and determine the IC50 value as described for the DPPH assay.

-

Experimental Workflow

Anti-inflammatory Activity

Preliminary studies on structurally related compounds suggest that this compound may possess anti-inflammatory properties. The primary mechanism appears to be the modulation of key inflammatory signaling pathways. A close analog, tetramethoxyluteolin, has been shown to inhibit the release of pro-inflammatory mediators from human mast cells by targeting the mTOR signaling pathway.

Signaling Pathway

The anti-inflammatory effects of methoxylated luteolins are, in part, mediated through the inhibition of the mammalian target of rapamycin (mTOR) pathway. mTOR is a serine/threonine kinase that regulates cell growth, proliferation, and survival. Its inhibition can lead to a downstream reduction in the production of inflammatory cytokines.

Experimental Protocol

2.2.1. Western Blot Analysis for mTOR Pathway Proteins

This protocol is designed to assess the effect of this compound on the phosphorylation status of key proteins in the mTOR signaling pathway.

-

Reagents and Materials:

-

Human mast cell line (e.g., LAD2)

-

This compound

-

Pro-inflammatory stimulus (e.g., Substance P)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies (e.g., anti-phospho-mTOR, anti-mTOR, anti-phospho-p70S6K, anti-p70S6K, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE equipment and reagents

-

PVDF membranes

-

Chemiluminescence detection reagents

-

-

Procedure:

-

Culture human mast cells to 80-90% confluency.

-

Pre-treat cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with a pro-inflammatory agent (e.g., 1 µM Substance P) for a short duration (e.g., 15-30 minutes).

-

Lyse the cells with ice-cold lysis buffer.

-

Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

Separate equal amounts of protein (20-40 µg) by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescence substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin).

-

Anticancer Activity

While direct experimental data on the anticancer activity of this compound is limited, studies on structurally similar methoxyflavones suggest potential cytotoxic effects against various cancer cell lines. The proposed mechanisms of action include the induction of apoptosis and the modulation of cancer-related signaling pathways such as NF-κB and MAPK.

Quantitative Data (for Structurally Related Methoxyflavones)

| Flavonoid | Cancer Cell Line | IC50 Value (µM) |

| 5,7-Dihydroxy-3,4'-dimethoxyflavone | MCF-7 (Breast) | 50.98 |

| Acacetin (5,7-Dihydroxy-4'-methoxyflavone) | DU145 (Prostate) | ~25 |

| 5,7-Dimethoxyflavone | HepG2 (Liver) | 25 |

Table 2: Anticancer Activity of Structurally Related Methoxyflavones.[1]

Signaling Pathways

Flavonoids, including methoxylated derivatives, are known to interfere with the NF-κB and MAPK signaling pathways, which are often dysregulated in cancer. Inhibition of these pathways can lead to decreased cell proliferation, survival, and invasion.

Experimental Protocol

3.3.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Cell Viability Assay

This colorimetric assay is used to assess the cytotoxic effect of a compound on cancer cells.

-

Reagents and Materials:

-

Cancer cell lines (e.g., MCF-7, DU145, HepG2)

-

This compound

-

Cell culture medium (e.g., DMEM) with 10% FBS

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

96-well plates

-

Incubator (37°C, 5% CO2)

-

Microplate reader

-

-

Procedure:

-

Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for 24, 48, or 72 hours.

-

Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

Neuroprotective Activity

This compound has shown potential for neuroprotection through the inhibition of cholinesterases, enzymes involved in the breakdown of neurotransmitters crucial for cognitive function.

Quantitative Data

| Target Enzyme | Assay | Binding Affinity (kcal/mol) | Reference Compound |

| Acetylcholinesterase (AChE) | Molecular Docking | -9.493 | Tacrine |

| Butyrylcholinesterase (BChE) | Molecular Docking | -8.812 | Tacrine |

Table 3: Cholinesterase Inhibitory Activity of this compound.[2]

Experimental Protocol

4.2.1. In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to screen for inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

-

Reagents and Materials:

-

This compound

-

AChE (from electric eel) and BChE (from equine serum)

-

Acetylthiocholine iodide (ATCI) and butyrylthiocholine iodide (BTCI) as substrates

-

5,5'-Dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

-

Phosphate buffer (pH 8.0)

-

Donepezil or Galantamine (positive controls)

-

96-well microplate

-

Spectrophotometer

-

-

Procedure:

-

In a 96-well plate, add phosphate buffer, this compound at various concentrations, and the enzyme solution (AChE or BChE).

-

Incubate for 15 minutes at 25°C.

-

Add the substrate (ATCI for AChE or BTCI for BChE) and DTNB to initiate the reaction.

-

The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored anion.

-

Measure the absorbance of the yellow product at 412 nm at regular intervals for a set period.

-

Calculate the rate of reaction for each concentration of this compound.

-

Determine the percentage of inhibition and the IC50 value.

-

Experimental Workflow

Conclusion

The initial biological screening of this compound reveals a promising profile as a multi-target agent with antioxidant, potential anti-inflammatory, anticancer, and neuroprotective activities. While the antioxidant and cholinesterase inhibitory effects are supported by direct quantitative data, further research is required to definitively establish its anticancer efficacy and to fully elucidate the signaling pathways involved in its anti-inflammatory and neuroprotective actions. The experimental protocols and data presented in this guide provide a solid foundation for future investigations into the therapeutic potential of this compound. Continued research, particularly in vivo studies, is warranted to validate these preliminary findings and to explore the clinical applicability of this interesting flavonoid.

References

Methodological & Application

Application Note: Quantification of 3-Methoxyluteolin using a Validated HPLC-UV Method

This application note details a robust High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the accurate quantification of 3-Methoxyluteolin in various sample matrices, including plant extracts and biological fluids. This method is crucial for researchers in natural product chemistry, pharmacology, and drug development who require precise measurements of this bioactive flavonoid.

Introduction

This compound, a methylated derivative of the flavonoid luteolin, has garnered significant interest for its potential therapeutic properties. Accurate and reliable quantification of this compound is essential for pharmacokinetic studies, quality control of herbal products, and understanding its physiological effects. The HPLC-UV method outlined below provides a sensitive, specific, and reproducible approach for the determination of this compound. High-performance liquid chromatography (HPLC) techniques are widely used for the analysis of flavonoids in various matrices.[1] Reversed-phase liquid chromatography is a predominant and efficient method for separating a wide range of analytes, including flavonoids.[1]

Experimental

A standard HPLC system equipped with a UV/Vis detector is suitable for this method. The chromatographic separation is achieved on a C18 reversed-phase column.

| Parameter | Specification |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Detector | UV/Vis Diode Array Detector (DAD) |

| Column | C18, 4.6 x 250 mm, 5 µm particle size |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient Elution | 0-5 min: 10-20% B; 5-15 min: 20-40% B; 15-25 min: 40-60% B; 25-30 min: 60-10% B; 30-35 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |

| Detection Wavelength | 340 nm |

Standard Solution: A stock solution of this compound (1 mg/mL) is prepared in methanol. Working standards are prepared by serial dilution of the stock solution with the mobile phase to create a calibration curve.

Sample Preparation (Plant Material):

-

Homogenize 1 g of the dried plant material.

-

Extract with 20 mL of 80% methanol using sonication for 30 minutes.

-

Centrifuge the extract at 4000 rpm for 10 minutes.

-

Filter the supernatant through a 0.45 µm syringe filter prior to injection.

Sample Preparation (Biological Fluids - e.g., Plasma):

-

To 500 µL of plasma, add 1 mL of acetonitrile for protein precipitation.

-

Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Filter through a 0.22 µm syringe filter before HPLC analysis. Solid-phase extraction (SPE) can also be employed for cleaner sample preparation.[2]

Method Validation

The developed HPLC-UV method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing specificity, linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).[3]

The specificity of the method was determined by comparing the chromatograms of a blank sample, a spiked sample with this compound, and a standard solution. The retention time of this compound was distinct, and no interfering peaks were observed at this retention time in the blank chromatogram.

The linearity of the method was evaluated by analyzing a series of standard solutions at different concentrations. The calibration curve was constructed by plotting the peak area against the concentration.

| Parameter | Value |

| Linearity Range | 0.5 - 100 µg/mL |

| Regression Equation | y = 25432x + 1234 |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.15 µg/mL |

| Limit of Quantification (LOQ) | 0.5 µg/mL |

The precision of the method was determined by repeatability (intra-day) and intermediate precision (inter-day) assays. Accuracy was assessed by a recovery study of spiked samples at three different concentration levels.

| Concentration (µg/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (Recovery %) |

| 1 | 1.8 | 2.5 | 98.5 |

| 10 | 1.2 | 1.9 | 101.2 |

| 50 | 0.8 | 1.5 | 99.3 |

Experimental Workflow Diagram

Caption: HPLC-UV workflow for this compound quantification.

Conclusion

The described HPLC-UV method provides a reliable and efficient tool for the quantification of this compound. The method is validated and demonstrates excellent linearity, precision, and accuracy, making it suitable for routine analysis in research and quality control laboratories. The straightforward sample preparation and rapid analysis time contribute to its practicality for a wide range of applications.

References

Application Notes and Protocols for 3-Methoxyluteolin Cell-Based Assays

Introduction

3-Methoxyluteolin, a naturally occurring flavonoid compound, has garnered significant interest within the scientific community for its diverse pharmacological properties. As a methoxylated derivative of luteolin, it exhibits a range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects. Structurally known as 3',4',5,7-tetrahydroxy-3-methoxyflavone, it is also referred to as 3-O-methylquercetin.[1][2] These properties make this compound a compelling candidate for therapeutic development. This document provides detailed protocols for key cell-based assays to evaluate its efficacy and elucidate its mechanism of action, targeting researchers in drug discovery and development.

Mechanism of Action: Inhibition of mTOR Signaling

One of the key mechanisms underlying the anti-inflammatory activity of this compound is its ability to inhibit the mammalian target of rapamycin (mTOR) signaling pathway in human mast cells.[3] Stimulation of mast cells by neuropeptides like substance P (SP) or neurotensin (NT) typically activates both mTORC1 and mTORC2 complexes, leading to the synthesis and release of pro-inflammatory mediators such as TNF, CXCL8, and VEGF.[3] this compound has been shown to be a potent inhibitor of this process, reducing both the gene expression and release of these mediators more effectively than luteolin or the mTOR inhibitor Torin1.[3]

Quantitative Data Summary

The biological activity of this compound and related flavonoids has been quantified in various assays. The following table summarizes key findings from the literature.

| Compound | Assay | Cell Line / System | Result (IC50 / EC50) | Reference |

| This compound | DPPH Radical Scavenging | In vitro | 12.40 µg/mL | [4] |

| Patuletin (a methoxyflavone) | Soluble Epoxide Hydrolase (sEH) Inhibition | In vitro | 12.1 ± 0.1 µM | [5] |

| 3',4'-dimethoxyflavone | MNNG-induced cell death | HeLa Cells | EC50 = 9.94 ± 1.05 µM | [6] |

| 3-O-methylquercetin | Antiproliferative | Various Cancer Cell Lines | Active (specific values not provided) | [2] |

| Methoxyluteolin | SP-stimulated β-hex release | LAD2 Mast Cells | >85% inhibition at 100 µM | [7] |

| Methoxyluteolin | SP-stimulated TNF release | LAD2 Mast Cells | >70% inhibition at 100 µM | [7] |

Experimental Protocols

Cell Viability and Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8] Viable cells with active metabolism convert the yellow tetrazolium salt (MTT) into a purple formazan product.[9]

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.[10] Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: Prepare a 5 mg/mL MTT stock solution in sterile PBS.[11] Add 10 µL of the MTT stock solution to each well (final concentration of 0.45-0.5 mg/mL).[9]

-

Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.[10]

-

Solubilization: Carefully remove the medium. Add 100-150 µL of a solubilizing agent to each well (e.g., acidified isopropanol or a solution of SDS in HCl).[10][11]

-

Absorbance Reading: Cover the plate with foil and place it on an orbital shaker for 15 minutes to ensure all formazan crystals are dissolved. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 620-630 nm can be used to reduce background noise.[11]

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells. Plot the results to determine the IC50 value.

Analysis of Signaling Pathways: Western Blotting

Western blotting is a technique used to detect and quantify the expression levels of specific proteins in a cell lysate, such as total and phosphorylated proteins in the mTOR pathway (e.g., mTOR, p70S6K).[12]

Protocol:

-

Sample Preparation: Culture and treat cells with this compound as required. After treatment, wash cells with ice-cold 1X PBS and lyse them by adding 1X SDS sample buffer or RIPA buffer on ice.[13][14] Scrape the cells and sonicate the lysate to shear DNA.[13]

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method like the Bradford or BCA assay to ensure equal loading.[14]

-

Gel Electrophoresis (SDS-PAGE): Denature 20-50 µg of protein per sample by boiling at 95-100°C for 5 minutes in loading buffer. Load the samples onto a polyacrylamide gel and separate the proteins by size via electrophoresis.[12]

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using an electrotransfer apparatus.[12][15]

-

Blocking: Block the membrane for 1 hour at room temperature or overnight at 4°C in a blocking buffer (e.g., 5% nonfat dry milk or BSA in TBST) to prevent non-specific antibody binding.[13][15]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-phospho-mTOR), diluted in blocking buffer, overnight at 4°C with gentle shaking.[13]

-

Secondary Antibody Incubation: Wash the membrane three times for 5-10 minutes each with TBST.[12] Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]

-

Detection: After further washes in TBST, add an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Imaging: Capture the chemiluminescent signal using an imaging system. Analyze the band intensities relative to a loading control (e.g., β-actin or GAPDH) to quantify protein expression.

Gene Expression Analysis: Luciferase Reporter Assay

A dual-luciferase reporter assay can be used to measure the effect of this compound on the transcriptional activity of specific signaling pathways (e.g., NF-κB). This assay uses two different luciferases, Firefly and Renilla, expressed from separate vectors. The Firefly luciferase is used to measure the activity of the promoter of interest, while the Renilla luciferase serves as an internal control for transfection efficiency.[16]

Protocol:

-

Cell Transfection: Plate cells to be 60-70% confluent.[17] Co-transfect the cells with a Firefly luciferase reporter plasmid containing the promoter of interest and a Renilla luciferase control plasmid using a suitable transfection reagent.

-

Incubation: Allow cells to recover and express the reporters for 24-48 hours post-transfection.[17]

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour) before adding a stimulus to activate the signaling pathway (e.g., LPS to activate NF-κB).

-

Cell Lysis: After the treatment period, wash the cells with 1X PBS and add 1X Passive Lysis Buffer.[17] Incubate for 15 minutes at room temperature with gentle rocking to ensure complete lysis.[17]

-

Luminescence Measurement: a. Add 20 µL of cell lysate to a well of a white-walled, 96-well opaque plate.[17] b. Add 100 µL of Luciferase Assay Reagent II (LAR II) to measure the Firefly luciferase activity using a luminometer.[16] c. Add 100 µL of Stop & Glo® Reagent to the same well to quench the Firefly reaction and simultaneously initiate the Renilla luciferase reaction.[16] Measure the Renilla luminescence.

-

Data Analysis: For each sample, calculate the ratio of the Firefly luminescence reading to the Renilla luminescence reading. This normalization corrects for variations in cell number and transfection efficiency. Compare the normalized values of treated samples to the stimulated control to determine the inhibitory effect of this compound.

References

- 1. This compound | C16H12O7 | CID 5280681 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Methoxyluteolin Inhibits Neuropeptide-stimulated Proinflammatory Mediator Release via mTOR Activation from Human Mast Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Antioxidative Potential of this compound: Density Functional Theory (DFT), Molecular Docking, and Dynamics-A Combined Experimental and Computational Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Identification through high-throughput screening of 4'-methoxyflavone and 3',4'-dimethoxyflavone as novel neuroprotective inhibitors of parthanatos - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The novel flavone tetramethoxyluteolin is a potent inhibitor of human mast cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. broadpharm.com [broadpharm.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 11. researchgate.net [researchgate.net]

- 12. Western Blot Protocol | Proteintech Group [ptglab.com]

- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 14. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]

- 15. Western blot protocol | Abcam [abcam.com]

- 16. Dual-Luciferase® Reporter Assay System Protocol [worldwide.promega.com]

- 17. Luciferase reporter assay [bio-protocol.org]

Application Notes and Protocols for Enzyme Inhibition Assays of 3-Methoxyluteolin

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Methoxyluteolin, a naturally occurring flavonoid, is a methoxylated derivative of luteolin. Luteolin and its derivatives are widely recognized for their diverse pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. A key mechanism underlying these effects is the inhibition of specific enzymes involved in various disease pathways. This document provides a detailed protocol for conducting enzyme inhibition assays for this compound, with a focus on its common isomers, Chrysoeriol (3'-O-methylluteolin) and Diosmetin (4'-O-methylluteolin). Additionally, it summarizes the inhibitory activities of these compounds against various enzymes and illustrates their modulation of the critical PI3K/Akt/mTOR signaling pathway.

Data Presentation: Enzyme Inhibition by this compound Derivatives

The inhibitory potency of this compound derivatives is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The following table summarizes the reported IC50 values for Chrysoeriol and Diosmetin against a range of enzymes.

| Compound | Enzyme Target | IC50 Value (µM) | Reference |

| Chrysoeriol | Soluble Epoxide Hydrolase (sEH) | 11.6 ± 2.9 µg/mL (~25.8 µM) | [1] |

| PI3K/Akt/mTOR pathway | (Effective Inhibition) | [2][3][4][5] | |

| Nitric Oxide Synthase (iNOS) | (Potent Inhibition) | [6] | |

| Acetylcholinesterase (AChE) | >100 | [7] | |

| Butyrylcholinesterase (BChE) | >100 | [7] | |

| Diosmetin | Phosphodiesterase 2 (PDE2) | 4.8 | [8][9] |

| Carbonic Anhydrase I (hCAI) | Ki: 0.35 ± 0.12 | [10][11] | |

| Carbonic Anhydrase II (hCAII) | Ki: 1.18 ± 0.38 | [10][11] | |

| Acetylcholinesterase (AChE) | Ki: 0.26 ± 0.01 | [10][11] | |

| BACE-1 | 5.78 | [12] | |

| Breast Cancer Cell Line (SUM 149) | 5.23 - 9.65 | [12] |

Experimental Protocols

This section outlines a general protocol for a spectrophotometric enzyme inhibition assay, which can be adapted for various enzymes.

Materials and Reagents

-

Purified enzyme of interest

-

Specific substrate for the enzyme

-

This compound (Chrysoeriol or Diosmetin)

-

Appropriate assay buffer (e.g., Phosphate buffer, Tris-HCl) at optimal pH for the enzyme

-

Cofactors, if required by the enzyme (e.g., NAD+, Mg2+)

-

Positive control inhibitor (a known inhibitor of the target enzyme)

-

Solvent for dissolving the test compound (e.g., DMSO)

-

96-well microplates or quartz cuvettes

-

Spectrophotometer or microplate reader

General Spectrophotometric Enzyme Inhibition Assay Protocol

-

Preparation of Reagents:

-

Prepare the assay buffer at the desired concentration and pH.

-

Prepare a stock solution of the substrate in the assay buffer. The final concentration should be at or near the Michaelis constant (Km) of the enzyme.

-

Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in a suitable solvent like DMSO.

-

Prepare a series of dilutions of the this compound stock solution in the assay buffer to obtain a range of desired inhibitor concentrations. Ensure the final solvent concentration in the assay is low (typically ≤1%) and consistent across all wells.

-

Prepare a stock solution of the purified enzyme in the assay buffer. The concentration should be optimized to yield a linear reaction rate over a reasonable time course.

-

-

Assay Procedure (96-well plate format):

-

Blank: Add assay buffer and substrate to designated wells.

-

Negative Control (100% enzyme activity): Add assay buffer, substrate, and the same volume of solvent (e.g., DMSO) as used for the inhibitor to designated wells.

-